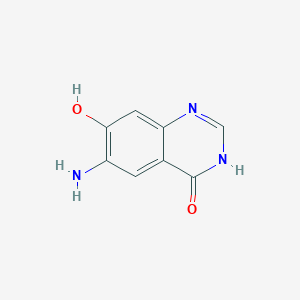
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole: is a heterocyclic compound that features a bromophenyl group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromoaniline and 1,2-dimethylimidazole.
Formation of Intermediate: The 3-bromoaniline undergoes a nucleophilic substitution reaction with 1,2-dimethylimidazole in the presence of a suitable base such as potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound, 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic aromatic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and materials for advanced applications, such as conductive polymers and sensors.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Cancer Research: It has shown potential in anticancer research, particularly in inhibiting the growth of cancer cells.
Industry:
Agrochemicals: The compound can be used in the development of new agrochemicals, such as herbicides and pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
5-(3-Bromophenyl)-1,2-dimethyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
5-(3-Bromophenyl)-1,2-dimethyl-1H-triazole: Similar structure but with a triazole ring instead of an imidazole ring.
5-(3-Bromophenyl)-1,2-dimethyl-1H-tetrazole: Similar structure but with a tetrazole ring instead of an imidazole ring.
Uniqueness: The uniqueness of 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole lies in its imidazole ring, which provides distinct electronic and steric properties compared to pyrazole, triazole, and tetrazole derivatives. This makes it particularly suitable for specific applications in catalysis, drug development, and material science.
属性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
5-(3-bromophenyl)-1,2-dimethylimidazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
InChI 键 |
JHKBNSMWNYRUSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1C)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)


![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)







